molecular formula C20H18O3 B300972 3-(4-methoxy-3-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone

3-(4-methoxy-3-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone

Cat. No. B300972
M. Wt: 306.4 g/mol
InChI Key: FQJAEIYYXHYVSP-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxy-3-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, also known as BM212, is a natural compound found in some plants. It has been identified as a potential therapeutic agent due to its various biological activities.

Mechanism of Action

The exact mechanism of action of 3-(4-methoxy-3-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 3-(4-methoxy-3-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has also been found to induce apoptosis (programmed cell death) in cancer cells, leading to their death.
Biochemical and Physiological Effects
3-(4-methoxy-3-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. 3-(4-methoxy-3-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has also been found to inhibit the growth of cancer cells and induce apoptosis in these cells. In addition, 3-(4-methoxy-3-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been found to have anti-microbial properties, making it effective against various bacterial and fungal infections.

Advantages and Limitations for Lab Experiments

3-(4-methoxy-3-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has several advantages for lab experiments. It is a natural compound, making it easier to obtain than synthetic compounds. 3-(4-methoxy-3-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has also been extensively studied, making it a well-characterized compound. However, 3-(4-methoxy-3-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has some limitations for lab experiments. It is a complex compound, making its synthesis difficult and time-consuming. In addition, 3-(4-methoxy-3-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3-(4-methoxy-3-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone. One direction is to study its potential as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, to better understand how it exerts its various biological activities. Finally, further studies are needed to optimize the synthesis of 3-(4-methoxy-3-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, to make it easier and more cost-effective to produce.

Synthesis Methods

The synthesis of 3-(4-methoxy-3-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone is a complex process that involves several steps. The first step is the preparation of 4-methoxy-3-methylbenzaldehyde, which is then reacted with 4-methylphenylacetic acid to form 3-(4-methoxy-3-methylbenzylidene)-4-methylphenylacetic acid. This acid is then cyclized to form 3-(4-methoxy-3-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone.

Scientific Research Applications

3-(4-methoxy-3-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been extensively studied for its various biological activities. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. 3-(4-methoxy-3-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has also been found to be effective against various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

Product Name

3-(4-methoxy-3-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

(3E)-3-[(4-methoxy-3-methylphenyl)methylidene]-5-(4-methylphenyl)furan-2-one

InChI

InChI=1S/C20H18O3/c1-13-4-7-16(8-5-13)19-12-17(20(21)23-19)11-15-6-9-18(22-3)14(2)10-15/h4-12H,1-3H3/b17-11+

InChI Key

FQJAEIYYXHYVSP-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=C/C(=C\C3=CC(=C(C=C3)OC)C)/C(=O)O2

SMILES

CC1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C=C3)OC)C)C(=O)O2

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C=C3)OC)C)C(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.